Deslanoside, a cardiac glycoside, is a naturally occurring compound found in the leaves of the plant Digitalis lanata. [] Cardiac glycosides are a class of organic compounds that exhibit a strong action on cardiac muscle tissue, influencing the heart's contractility and rhythm. [] Deslanoside has primarily been investigated for its effects on cardiac muscle tissue and its potential role in influencing cellular processes and signaling pathways relevant to cancer research. [, ]
Deslanoside, also known as Deacetyllanatoside C, is a cardiac glycoside derived from the plant Digitalis lanata. It is primarily utilized in the treatment of heart conditions, including congestive heart failure and supraventricular arrhythmias. This compound has garnered attention not only for its cardiotonic effects but also for its potential anticancer properties, as recent studies have indicated its ability to inhibit cell proliferation in cancer cells .
Deslanoside is obtained from the leaves of Digitalis lanata, a species of foxglove. This plant is rich in various cardiac glycosides, which have been historically used in medicine for their positive inotropic effects—enhancing the force of heart contractions. The extraction process typically involves solvent extraction followed by purification techniques to isolate deslanoside from other glycosides present in the plant .
Deslanoside belongs to the class of compounds known as cardiac glycosides. These compounds are characterized by their steroid structure and sugar moieties, which contribute to their biological activity. Cardiac glycosides are further classified based on their structure and pharmacological effects, with deslanoside being part of the lanatoside group .
The synthesis of deslanoside can be achieved through several methods, primarily focusing on extraction from natural sources or through chemical synthesis. The enzymatic hydrolysis of glycosides is one common method that allows for the conversion of precursor compounds into deslanoside efficiently without the use of harsh reagents .
Deslanoside has a complex molecular structure characterized by a steroid nucleus with multiple hydroxyl groups and sugar components attached. The molecular formula is , and its molecular weight is approximately 446.58 g/mol .
Deslanoside undergoes various chemical reactions that can alter its structure and function. One significant reaction is hydrolysis, where water molecules break down the glycosidic bonds, potentially releasing active aglycones that exhibit enhanced pharmacological properties.
The mechanism by which deslanoside exerts its effects primarily involves inhibition of the sodium-potassium ATPase pump in cardiac cells. This inhibition increases intracellular sodium levels, which subsequently leads to an increase in intracellular calcium concentrations through sodium-calcium exchange mechanisms.
Relevant data includes its density (approximately 1.25 g/cm³) and specific optical rotation, which can be indicative of its purity and concentration during analysis .
Deslanoside has several scientific applications beyond its traditional use as a cardiac drug:
Deslanoside induces potent G2/M cell cycle arrest in prostate cancer (PCa) cells by dysregulating key checkpoint proteins. In 22Rv1, PC-3, and DU 145 cell lines, deslanoside treatment significantly downregulates cyclin B1 and CDK1 while upregulating p21 and p27, effectively halting cell cycle progression at the G2/M transition [1]. This arrest is mediated through the inhibition of CDC25 phosphatase activity, which is required for CDK1 activation. Mechanistically, deslanoside disrupts the phosphorylation dynamics of CDK1 (Tyr15), preventing mitotic entry and forcing cells into a growth-arrested state. The compound’s ability to simultaneously target multiple cell cycle regulators distinguishes it from selective CDK inhibitors and contributes to its robust anticancer effects.
Deslanoside triggers mitochondria-dependent apoptosis through coordinated alterations in Bcl-2 family proteins and caspase activation. Treatment induces a 3.5-fold increase in Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release in PC-3 and 22Rv1 cells [1]. This is followed by sequential activation of caspase-9 and caspase-3, culminating in PARP cleavage (89 kDa fragment) and DNA fragmentation. Additionally, deslanoside suppresses XIAP and survivin expression, further disabling cellular anti-apoptotic defenses. The compound’s dual capacity to arrest the cell cycle and execute apoptosis creates a synergistic antitumor effect, as evidenced by flow cytometry showing concurrent G2/M accumulation and Annexin V-positive populations.
Deslanoside exhibits dose-dependent suppression of clonogenicity across androgen-sensitive and castration-resistant PCa models. At nanomolar concentrations (40–120 nM), it reduces colony formation by 70–90% after 10–13 days of treatment [1]. The DU 145 line (PTEN-null) shows greatest sensitivity, with near-complete eradication of colonies at 80 nM. This activity correlates with deslanoside’s disruption of focal adhesion signaling, impairing cell-matrix interactions required for anchorage-independent growth.
Table 1: Colony Formation Inhibition by Deslanoside
Cell Line | Deslanoside Concentration | Inhibition (%) | Treatment Duration |
---|---|---|---|
22Rv1 | 60 nM | 70% | 13 days |
22Rv1 | 120 nM | 90% | 13 days |
PC-3 | 40 nM | 75% | 10 days |
PC-3 | 80 nM | 92% | 10 days |
DU 145 | 40 nM | 85% | 10 days |
DU 145 | 80 nM | 98% | 10 days |
In vivo efficacy was validated using PC-3 xenografts in nude mice, where deslanoside (0.5 mg/kg, i.p., 5×/week) reduced tumor volume by 62% compared to controls after 4 weeks [1]. Tumors exhibited increased TUNEL positivity (indicating apoptosis) and reduced Ki-67 staining, confirming dual cytostatic and cytotoxic mechanisms. Notably, deslanoside did not alter body weight or organ indices, suggesting selective toxicity toward malignant tissue. The compound’s efficacy against both androgen receptor-negative (PC-3) and -positive (22Rv1) models highlights its potential for diverse PCa subtypes.
Genome-wide RNA sequencing of deslanoside-treated 22Rv1 and PC-3 cells identified 130 consistently deregulated genes (|log2FC| >1, FDR <0.05), functionally enriched in:
Pathway analysis revealed suppression of MAPK signaling, focal adhesion, and NOD-like receptor pathways, aligning with observed phenotypic changes in proliferation and invasion. Crucially, 15 of these genes encode proteins implicated in necroptosis (RIPK1, MLKL), providing a molecular basis for deslanoside’s non-apoptotic cell death induction.
Prognostic correlations of the 130-gene signature were assessed in the TCGA prostate adenocarcinoma cohort (n=383). Ten downregulated genes (e.g., ITG2B, MMP11, DUSP9) showed inverse correlation with recurrence-free survival (RFS), while one upregulated gene (RASD1) exhibited positive correlation with RFS [1]. For overall survival (OS), downregulated ENG inversely correlated with OS, whereas upregulated JUN, MXD1, and AQP3 predicted favorable outcomes. SOX18—a deslanoside-suppressed transcription factor—emerged as a novel prognostic marker, with high expression conferring 3.2-fold increased recurrence risk.
Table 2: Prognostic Genes Modulated by Deslanoside in TCGA-PRAD
Gene | Regulation by Deslanoside | Association with Survival | Hazard Ratio | p-value |
---|---|---|---|---|
ITG2B | Down | Reduced RFS | 2.1 | 0.003 |
MMP11 | Down | Reduced RFS | 1.8 | 0.012 |
RASD1 | Up | Improved RFS | 0.6 | 0.021 |
ENG | Down | Reduced OS | 2.4 | 0.008 |
JUN | Up | Improved OS | 0.5 | 0.004 |
SOX18 | Down | Reduced RFS | 3.2 | <0.001 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7